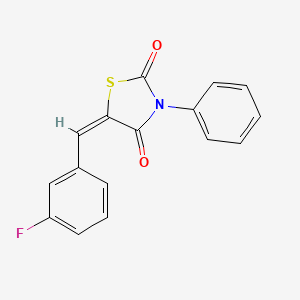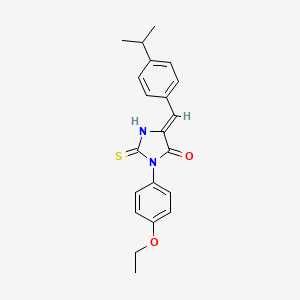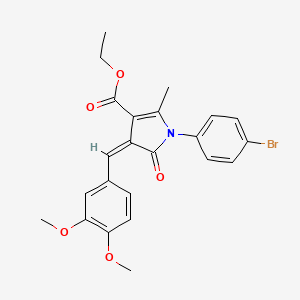
5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as FBPT, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of thiazolidinediones, which are known for their ability to modulate the activity of peroxisome proliferator-activated receptors (PPARs) and improve insulin sensitivity. In
科学研究应用
5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various fields such as diabetes, cancer, and neurodegenerative diseases. In diabetes, this compound has been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. It also has anti-inflammatory properties that can reduce the risk of developing insulin resistance and metabolic syndrome. In cancer, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-angiogenic properties that can prevent the formation of new blood vessels that supply nutrients to tumors. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the development of Alzheimer's and Parkinson's diseases.
作用机制
5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione exerts its effects through the modulation of PPARs, which are nuclear receptors that regulate gene expression in response to ligand binding. PPARs are involved in various physiological processes such as lipid metabolism, glucose homeostasis, and inflammation. This compound binds to PPARγ and activates its transcriptional activity, leading to the upregulation of genes involved in insulin sensitivity, lipid metabolism, and anti-inflammatory responses. This compound also inhibits the activity of PPARα and PPARδ, which are involved in fatty acid oxidation and energy expenditure, respectively.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects that are relevant to its therapeutic applications. In vitro studies have demonstrated that this compound can increase glucose uptake and glycogen synthesis in adipocytes and skeletal muscle cells. It can also reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in adipose tissue and macrophages. In cancer cells, this compound can induce cell cycle arrest at the G1 phase and promote apoptosis through the activation of caspases. It can also inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In neurons, this compound can reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase.
实验室实验的优点和局限性
5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. It is also relatively inexpensive compared to other thiazolidinediones such as rosiglitazone and pioglitazone. However, this compound has some limitations that should be taken into consideration when designing experiments. It has low potency compared to other PPARγ agonists and may require higher concentrations to achieve significant effects. It also has low selectivity for PPARγ and may activate other nuclear receptors such as PPARα and PPARδ at high concentrations.
未来方向
There are several future directions for research on 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione that could lead to new therapeutic applications and insights into its mechanism of action. One direction is to explore the effects of this compound on other diseases such as cardiovascular disease, liver disease, and autoimmune disorders. Another direction is to investigate the role of this compound in modulating the gut microbiome, which has been shown to play a crucial role in metabolic health and disease. Additionally, more studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and neuroprotective effects of this compound. Finally, the development of more potent and selective PPARγ agonists based on the structure of this compound could lead to new drugs with improved efficacy and safety profiles.
合成方法
5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving the condensation of 3-fluorobenzaldehyde and 3-phenylthioacetic acid to form this compound. The reaction is catalyzed by a Lewis acid such as boron trifluoride etherate and requires a high temperature and pressure. The resulting compound can be purified through recrystallization or chromatography.
属性
IUPAC Name |
(5E)-5-[(3-fluorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2S/c17-12-6-4-5-11(9-12)10-14-15(19)18(16(20)21-14)13-7-2-1-3-8-13/h1-10H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCPRBRXWFCASI-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)F)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(benzyloxy)benzylidene]-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5916225.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916235.png)
![5-{[2-(methylthio)-5-pyrimidinyl]methylene}-1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5916238.png)
![5-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916241.png)

![3-(4-ethoxyphenyl)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5916249.png)
![3-ethyl-5-{4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5916256.png)
![4-({4-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5916272.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916275.png)
![3-(4-ethoxyphenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5916289.png)
![2,4-dimethyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide](/img/structure/B5916291.png)
![phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B5916299.png)

![N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(1H-indol-3-yl)vinyl]benzamide](/img/structure/B5916310.png)